3-methoxy-1-methyl-N-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
Typically, a compound’s description would include its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process would be detailed in the scientific literature if the compound has been synthesized before.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and their chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the conditions required for these reactions, and the products formed would be part of this analysis.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through innovative synthesis methods. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, showcasing a pathway for creating compounds with potential cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
A variety of synthesized compounds exhibit promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Mert et al. (2015) discussed the synthesis of pyrazole-3,4-dicarboxamide derivatives with sulfonamide moieties, evaluating their inhibitory effects on carbonic anhydrase enzymes, indicating potential therapeutic applications (Mert et al., 2015).
Catalysis and Green Chemistry
The role of novel compounds in catalysis and green chemistry has also been a focus. Moosavi-Zare et al. (2013) highlighted the use of disulfonic acid imidazolium chloroaluminate as a novel catalyst for the efficient synthesis of pyrazole derivatives under green conditions, demonstrating the compound's relevance in sustainable chemical processes (Moosavi‐Zare et al., 2013).
Inhibition Studies
Investigations into the inhibitory effects of synthesized compounds on various biological targets offer insights into their potential pharmaceutical applications. Xu et al. (2004) presented the crystal structure of an enzyme complexed with a non-folate based inhibitor, providing a foundation for the development of anticancer agents with novel mechanisms of action (Xu, Li, Olson, & Wilson, 2004).
Safety And Hazards
This would involve understanding the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
This would involve speculating on potential future applications of the compound based on its properties and activities. This could include potential uses in medicine, industry, research, etc.
I hope this general approach helps you in your study of the compound. If you have specific questions about any of these aspects, feel free to ask!
properties
IUPAC Name |
N-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S/c1-20-9-12(15(18-20)25-2)14(22)16-8-13(21)17-10-5-4-6-11(7-10)19-26(3,23)24/h4-7,9,19H,8H2,1-3H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDMNWAGORYTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide |
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